3-phenyl-1H-pyrazole-4-sulfonyl chloride
CAS No.: 1247371-67-0
Cat. No.: VC12027819
Molecular Formula: C9H7ClN2O2S
Molecular Weight: 242.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247371-67-0 |
|---|---|
| Molecular Formula | C9H7ClN2O2S |
| Molecular Weight | 242.68 g/mol |
| IUPAC Name | 5-phenyl-1H-pyrazole-4-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H7ClN2O2S/c10-15(13,14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
| Standard InChI Key | ZGFHSLCRQKVQMO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(C=NN2)S(=O)(=O)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=NN2)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
3-Phenyl-1H-pyrazole-4-sulfonyl chloride (molecular formula: ) features a pyrazole ring substituted at the 3-position with a phenyl group and at the 4-position with a sulfonyl chloride moiety. The sulfonyl chloride group () confers high electrophilicity, enabling nucleophilic substitution reactions, while the pyrazole ring contributes to planar aromaticity and hydrogen-bonding capabilities .
Table 1: Key Structural and Physical Properties
The compound’s infrared (IR) spectrum typically shows stretches at 1170 cm⁻¹ () and 750 cm⁻¹ (), consistent with sulfonyl chloride functionality . X-ray crystallography of related structures confirms a planar pyrazole ring with dihedral angles of 15–20° between the phenyl and pyrazole planes .
Synthetic Methodologies
Direct Sulfonation of Pyrazole Precursors
The most common route to 3-phenyl-1H-pyrazole-4-sulfonyl chloride involves sulfonation of 3-phenyl-1H-pyrazole using chlorosulfonic acid () under anhydrous conditions. This method, adapted from analogous syntheses , proceeds via electrophilic aromatic substitution at the pyrazole’s 4-position:
Reaction yields range from 65% to 78%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures) .
Alternative Pathways
a) Diazotization-Coupling Reactions:
Aryl diazonium salts derived from 3-phenylpyrazole undergo coupling with sulfur dioxide and chlorine gas to form the sulfonyl chloride. This method, though less efficient (45–55% yield), avoids harsh sulfonation conditions .
b) Microwave-Assisted Synthesis:
Recent advances utilize microwave irradiation to accelerate sulfonation, reducing reaction times from 12 hours to 30 minutes while maintaining yields >70% .
Reactivity and Derivative Formation
The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols to yield sulfonamides, sulfonate esters, and thiosulfonates, respectively. These reactions are pivotal in drug discovery, as demonstrated in the synthesis of herbicidal and antiproliferative agents .
Table 2: Representative Reactions and Applications
| Reaction Partner | Product Class | Application | Reference |
|---|---|---|---|
| Primary amines | Sulfonamides | Herbicides (AHAS inhibition) | |
| Phenols | Sulfonate esters | Polymer stabilizers | |
| Thiophenol | Thiosulfonates | Antioxidant precursors |
Mechanistic Insight:
The reaction with amines follows a two-step mechanism: (1) nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate, and (2) chloride expulsion to yield the sulfonamide . Steric hindrance from the 3-phenyl group slows reactions with bulky nucleophiles, necessitating elevated temperatures (80–100°C) .
Biological and Industrial Applications
Agrochemical Applications
Pyrazole sulfonamides derived from 3-phenyl-1H-pyrazole-4-sulfonyl chloride exhibit potent herbicidal activity by inhibiting acetohydroxy acid synthase (AHAS), a key enzyme in branched-chain amino acid biosynthesis. Compound 3b (Table 3) demonstrated 81% inhibition of Arabidopsis thaliana AHAS at 100 mg/L, outperforming commercial herbicides in root-length assays .
Table 3: Herbicidal Activity of Selected Derivatives
| Compound | R Group | IC₅₀ (µM) | Inhibition at 100 mg/L |
|---|---|---|---|
| 3b | 4-Cl-C₆H₄ | 0.12 | 81% |
| 3d | 3-NO₂-C₆H₄ | 0.45 | 68% |
Molecular docking studies reveal that 3b stabilizes AHAS via H-bonds with Arg377 and cation-π interactions with Trp574 and Tyr579 .
Future Directions
Research gaps include optimizing enantioselective synthesis (the compound is currently racemic) and exploring metal-catalyzed cross-coupling reactions to diversify substituents. Computational QSAR models could further refine biological activity predictions, accelerating lead compound identification .
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